2-[(Benzylamino)methylidene]-5-(4-methylphenyl)cyclohexane-1,3-dione
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Overview
Description
2-[(Benzylamino)methylidene]-5-(4-methylphenyl)cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes a benzylamino group and a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylamino)methylidene]-5-(4-methylphenyl)cyclohexane-1,3-dione typically involves the reaction of benzylamine with a cyclohexane-1,3-dione derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzylamino)methylidene]-5-(4-methylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-[(Benzylamino)methylidene]-5-(4-methylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(Benzylamino)methylidene]-5-(4-methylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Benzylamino)methylidene]-5,5-dimethylcyclohexane-1,3-dione
- 2-(Benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide
- 5-[(Benzylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
What sets 2-[(Benzylamino)methylidene]-5-(4-methylphenyl)cyclohexane-1,3-dione apart from similar compounds is its specific structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(benzyliminomethyl)-3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-15-7-9-17(10-8-15)18-11-20(23)19(21(24)12-18)14-22-13-16-5-3-2-4-6-16/h2-10,14,18,23H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEZLQNMZWZQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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